

Crystal Structure of 1H-Pyrrole-2,3-dicarboxylic acid: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1H-Pyrrole-2,3-dicarboxylic acid

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Note to the Reader: As of December 2025, a comprehensive search of publicly available crystallographic databases and scientific literature did not yield the specific crystal structure data for **1H-Pyrrole-2,3-dicarboxylic acid**. To fulfill the request for an in-depth technical guide, this document presents a detailed analysis of the crystal structure of the closely related compound, 1H-Pyrrole-2-carboxylic acid. This information serves as a valuable case study, illustrating the experimental protocols and data presentation relevant to the crystallographic analysis of pyrrole derivatives.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in numerous natural products and pharmacologically active compounds. The spatial arrangement of atoms within their crystal lattices, dictated by intermolecular forces, profoundly influences their physicochemical properties, such as solubility, stability, and bioavailability. Understanding the crystal structure is therefore a critical aspect of drug development and materials science. This guide provides a technical summary of the crystallographic data and the experimental protocol for the single-crystal X-ray diffraction analysis of 1H-Pyrrole-2-carboxylic acid.

Crystallographic Data Summary

The crystal structure of 1H-Pyrrole-2-carboxylic acid has been determined by single-crystal X-ray diffraction. The key crystallographic parameters and data collection and refinement details are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 1H-Pyrrole-2-carboxylic acid

Parameter	Value
Empirical Formula	C ₅ H ₅ NO ₂
Formula Weight	111.10 g/mol
Crystal System	Monoclinic
Space Group	C2/c
Temperature	173 K
Wavelength (Mo K α)	0.71073 Å
a	14.080 (3) Å
b	5.0364 (10) Å
c	14.613 (3) Å
α	90°
β	98.969 (3)°
γ	90°
Volume	1023.6 (3) Å ³
Z	8
Calculated Density	1.442 Mg/m ³
Absorption Coefficient	0.11 mm ⁻¹
F(000)	464
Crystal Size	0.42 x 0.40 x 0.37 mm
Theta range for data collection	Not specified
Index ranges	Not specified
Reflections collected	2277
Independent reflections	1006 [R(int) = 0.015]
Completeness to theta = Not specified	Not specified

Absorption correction	Multi-scan
Max. and min. transmission	0.959 and 0.954
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	1006 / 0 / 74
Goodness-of-fit on F ²	1.06
Final R indices [I>2sigma(I)]	R1 = 0.063, wR2 = 0.191
R indices (all data)	Not specified
Largest diff. peak and hole	0.74 and -0.73 e.Å ⁻³

Data sourced from reference[1].

Molecular and Crystal Structure Description

In the crystal structure of 1H-Pyrrole-2-carboxylic acid, the pyrrole ring and the carboxylic acid substituent are nearly coplanar.[1] The molecules form inversion dimers through O—H...O hydrogen bonds between the carboxylic acid groups.[1] These dimers are further linked into chains along the a-axis by N—H...O hydrogen bonds.[1]

Experimental Protocols

The determination of the crystal structure of 1H-Pyrrole-2-carboxylic acid followed a standard single-crystal X-ray diffraction workflow.

Crystal Growth

Colorless, monoclinic single crystals suitable for X-ray analysis were obtained by slow evaporation.[1] Commercially available 1H-Pyrrole-2-carboxylic acid was dissolved in a solvent mixture of 80% ethanol and 20% ethyl acetate. The solution was left exposed to the air at room temperature for approximately five days to yield well-defined crystals.[1]

Data Collection

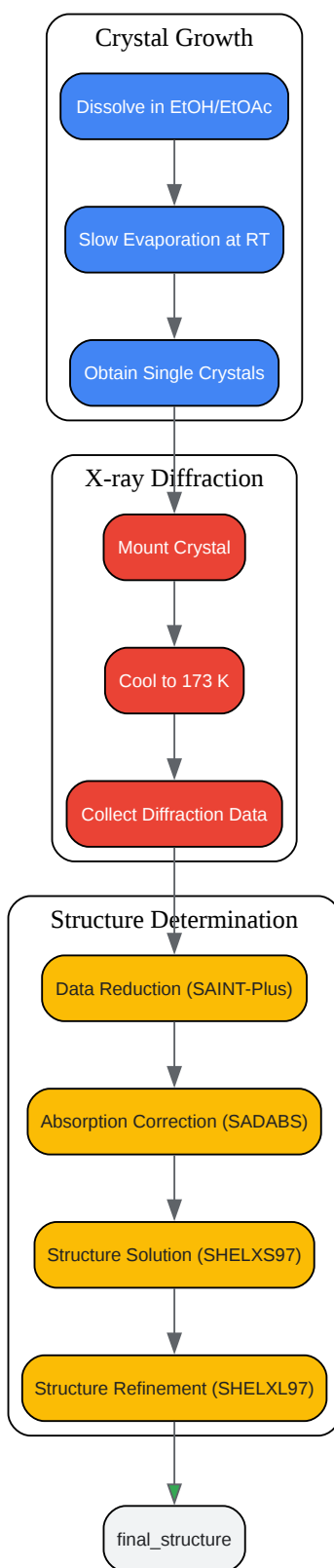
A suitable single crystal was mounted on a Bruker SMART 1K CCD area-detector diffractometer. The crystal was maintained at a temperature of 173 K during data collection to minimize thermal vibrations. The diffractometer used Molybdenum K α radiation ($\lambda = 0.71073$ Å). A series of diffraction images were collected as the crystal was rotated.

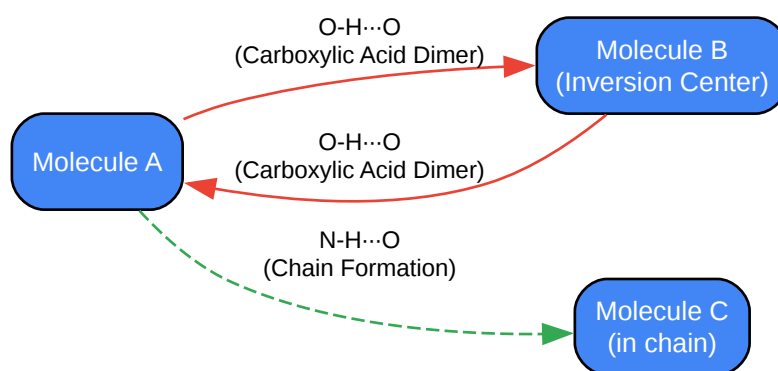
Structure Solution and Refinement

The collected diffraction data was processed using the SAINT-Plus software for cell refinement and data reduction.^[1] An absorption correction was applied using the SADABS program.^[1] The crystal structure was solved using the SHELXS97 program and refined by full-matrix least-squares on F^2 using SHELXL97.^[1] All non-hydrogen atoms were refined with anisotropic displacement parameters. The hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.^[1]

Workflow and Pathway Visualizations

The following diagrams illustrate the key workflows and interactions described in this technical guide.





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References

- 1. 1H-Pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
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Phone: (601) 213-4426

Email: info@benchchem.com